molecular formula C6H12N2O3S B10759946 N-Carbamyl-D-methionine

N-Carbamyl-D-methionine

Cat. No.: B10759946
M. Wt: 192.24 g/mol
InChI Key: DEWDMTSMCKXBNP-SCSAIBSYSA-N
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Description

N-Carbamyl-D-methionine is an organic compound belonging to the class of methionine derivatives. It is characterized by the presence of a carbamoyl group attached to the amino group of D-methionine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carbamyl-D-methionine can be synthesized through the carbamoylation of D-methionine using potassium cyanate. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow systems and solid catalysts to enhance efficiency and yield. A phosgene-free synthesis method using dimethyl carbonate as a carbamoylating agent has been developed to minimize environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions: N-Carbamyl-D-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Carbamyl-D-methionine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-carbamyl-D-methionine involves its interaction with specific enzymes and metabolic pathways. It is hydrolyzed by N-carbamoyl-D-amino acid hydrolase to produce D-methionine, which can then participate in various biological processes. The carbamoyl group plays a crucial role in modulating the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

    N-Carbamyl-L-methionine: An enantiomer of N-carbamyl-D-methionine with similar chemical properties but different biological activity.

    N-Carbamyl-D-alanine: Another carbamoyl derivative with distinct structural and functional characteristics.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a sulfur-containing side chain. This combination of features imparts distinct reactivity and biological activity compared to other carbamoyl derivatives .

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

(2R)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1

InChI Key

DEWDMTSMCKXBNP-SCSAIBSYSA-N

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)N

Origin of Product

United States

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